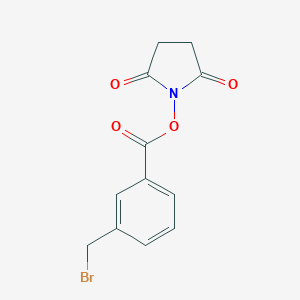
3-(Bromomethyl)benzoic acid N-succinimidylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)benzoic acid N-succinimidylester is an organic compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . It is commonly used as a cross-linking reagent in proteomics research . This compound is known for its ability to form stable amide bonds with primary amines, making it valuable in various biochemical applications.
Mechanism of Action
Target of Action
It is known to be used as a hetero-bifunctional linker in the quaternisation of certain compounds .
Mode of Action
As a hetero-bifunctional linker, 3-(Bromomethyl)benzoic acid N-succinimidylester likely interacts with its targets by forming covalent bonds, thereby linking two different molecules together . The exact nature of these interactions and the resulting changes would depend on the specific molecules being linked.
Result of Action
The molecular and cellular effects of this compound’s action would be largely determined by the molecules it is used to link . For example, it has been used in the preparation of fluorescent stains, suggesting it may play a role in enhancing the visibility of certain cellular structures or processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)benzoic acid N-succinimidylester typically involves the esterification of 3-(Bromomethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)benzoic acid N-succinimidylester primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can also participate in esterification and amidation reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols. The reaction is often carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at room temperature.
Esterification and Amidation: These reactions involve the use of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF.
Major Products Formed
Substitution Reactions: The major products are substituted benzoic acid derivatives where the bromine atom is replaced by the nucleophile.
Esterification and Amidation: The major products are esters or amides formed by the reaction of the carboxyl group with alcohols or amines, respectively.
Scientific Research Applications
3-(Bromomethyl)benzoic acid N-succinimidylester is widely used in scientific research due to its ability to form stable covalent bonds with primary amines. Some of its applications include:
Chemistry: Used as a cross-linking reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of proteins and peptides for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of fluorescent stains and other analytical reagents.
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 4-(bromomethyl)benzoate
- N-Succinimidyl 3-(chloromethyl)benzoate
- N-Succinimidyl 4-(chloromethyl)benzoate
Uniqueness
Compared to its analogs, 3-(Bromomethyl)benzoic acid N-succinimidylester offers a unique combination of reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the succinimidyl ester ensures efficient coupling with primary amines. This makes it particularly useful in applications requiring precise and stable modifications of biomolecules.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(bromomethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-7-8-2-1-3-9(6-8)12(17)18-14-10(15)4-5-11(14)16/h1-3,6H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXBPWLMEXGVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434663 |
Source


|
| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-35-7 |
Source


|
| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)benzoic acid N-succinimidylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)









![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)
